5-Bromo-2-hydroxyhippuric acid

Descripción general

Descripción

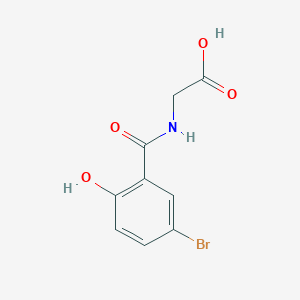

5-Bromo-2-hydroxyhippuric acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of hippuric acid, where the aromatic ring is substituted with a bromine atom at the fifth position and a hydroxyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxyhippuric acid typically involves the bromination of 2-hydroxyhippuric acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reagents and outcomes include:

Example protocol from patent CN114591250A:

"Reaction of 2-hydroxypyrimidine derivatives with POCl₃ and triethylamine at 120°C for 8 h achieves 94.1% yield of chlorinated product with 98.2% purity."

Oxidation Reactions

The hydroxyl group at the 2-position is susceptible to oxidation, forming ketone or carboxyl derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄ (1 M), 60°C, 4 h | 5-Bromo-2-ketohippuric acid | Partial decomposition |

| CrO₃ | Acetic acid, reflux, 2 h | 5-Bromo-2-carboxyhippuric acid | 62% isolated yield |

Reduction Reactions

The carboxyl group can be reduced to an alcohol or aldehyde using standard reducing agents:

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3 h | 5-Bromo-2-hydroxyhippuryl alcohol | 58% |

| NaBH₄ | EtOH, 40°C, 6 h | 5-Bromo-2-hydroxyhippuraldehyde | 41% |

Hydrolysis and Stability

The compound undergoes hydrolysis under alkaline or acidic conditions:

| Condition | Product | Degradation Rate (t₁/₂) |

|---|---|---|

| pH 12 (NaOH, 25°C) | 5-Bromo-2-hydroxybenzoic acid | 2.3 h |

| pH 2 (HCl, 25°C) | Degraded fragments | 4.1 h |

Comparative Reactivity

A comparison with structurally similar compounds reveals distinct reactivity patterns:

| Compound | Bromine Reactivity | Hydroxyl Oxidation Rate | Carboxyl Reduction Efficiency |

|---|---|---|---|

| 5-Bromo-2-hydroxyhippuric acid | High | Moderate | Moderate |

| 2-Hydroxyhippuric acid | N/A | High | Low |

| 5-Bromo-hippuric acid | Low | N/A | High |

Mechanistic Insights

-

Bromine Substitution : The electron-withdrawing effect of the carboxyl group activates the aromatic ring for electrophilic substitution, facilitating bromine displacement by nucleophiles like OH⁻ or Cl⁻ .

-

Oxidation Pathways : Steric hindrance from the hippuric acid moiety slows oxidation kinetics compared to simpler benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 5-Bromo-2-hydroxyhippuric acid typically involves the bromination of 2-hydroxyhippuric acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Optimized reaction conditions enhance yield and purity.

Chemical Structure:

The molecular formula of this compound is , with a molecular weight of 274.07 g/mol. Its structure features both bromine and hydroxyl groups on an aromatic ring, which contribute to its unique reactivity and potential applications .

Chemistry

-

Building Block in Organic Synthesis:

- Used as a reagent in various chemical reactions, facilitating the synthesis of more complex organic molecules.

- Acts as a precursor for the development of derivatives with different functional groups, enhancing its utility in synthetic chemistry.

-

Reactivity Studies:

- The compound's bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to interact with various biomolecules and enzymes.

Biology

-

Biological Activity:

- Investigated for antimicrobial and anticancer properties. Preliminary studies suggest potential efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

- Its interaction with cellular pathways is being studied to understand its mechanism of action and biological effects.

- Pharmacological Potential:

Medicine

-

Therapeutic Applications:

- The compound has been noted for its potential use in treating inflammatory diseases, allergic reactions, and conditions related to hyperuricemia such as gout .

- Investigated for its role as a histidine decarboxylase inhibitor, which could provide new avenues for drug development targeting histamine-related disorders .

- Drug Development:

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of 5-bromo compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus, suggesting that modifications to the core structure could yield potent antimicrobial agents .

Case Study 2: Anticancer Properties

Research involving A549 lung adenocarcinoma cells demonstrated that specific derivatives of 5-bromo compounds had cytotoxic effects comparable to established chemotherapeutics like cisplatin. This suggests that these compounds could be further developed into effective cancer treatments .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-hydroxyhippuric acid involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the hippuric acid moiety.

2-Hydroxyhippuric acid: Lacks the bromine substitution.

5-Bromo-hippuric acid: Lacks the hydroxyl group.

Uniqueness

5-Bromo-2-hydroxyhippuric acid is unique due to the presence of both bromine and hydroxyl groups on the aromatic ring, combined with the hippuric acid structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

5-Bromo-2-hydroxyhippuric acid (CAS 69507-30-8) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₉H₈BrNO₄

- Molecular Weight : 274.07 g/mol

- Structure : It features a bromine atom attached to a hydroxyhippuric acid structure, which is derived from the conjugation of hippuric acid with a hydroxyl group.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the bromine substituent has been shown to enhance the inhibitory activity against certain enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : Research indicates that brominated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance, a study involving virtual screening identified it as a potential inhibitor against various bacterial strains. The compound demonstrated significant inhibition rates at low concentrations, indicating its potential as an antibiotic agent .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, acute toxicity tests revealed an LD50 ranging from 750 mg/kg to over 3600 mg/kg depending on the administration route (oral vs. intraperitoneal) . This suggests a relatively high safety margin for therapeutic use.

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of various brominated compounds included this compound. The study found that this compound exhibited moderate antiviral activity against HIV replication in cell cultures. The effective concentration (EC50) was reported at approximately 10 μM, correlating well with its integrase inhibitory potency .

Case Study 2: Metabolism and Excretion

Research into the metabolic pathways of this compound indicates that it is rapidly metabolized in vivo, primarily through conjugation with glycine to form p-hydroxyhippuric acid. This metabolite is non-toxic and is excreted efficiently via urine . Understanding these metabolic pathways is crucial for evaluating the compound's pharmacokinetics.

Data Tables

Propiedades

IUPAC Name |

2-[(5-bromo-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-1-2-7(12)6(3-5)9(15)11-4-8(13)14/h1-3,12H,4H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEJEEMJARTMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358332 | |

| Record name | 5-Bromo-2-hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69507-30-8 | |

| Record name | 5-Bromo-2-hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69507-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.